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The Role of 2-Heptanol in Banana Aroma

2-Heptanol is identified as one of the key volatile compounds contributing to the aromatic profile of

bananas. It is found in both commercial banana essence and fresh banana fruit paste. Research using Gas

Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) has shown

that 2-heptanol, along with compounds like isoamyl acetate and ethyl butyrate, is present in high

concentrations and is readily detected by sensory panelists, indicating its significant contribution to the

overall aroma [1].

The compound's organoleptic properties are described as having a fruity, green, earthy, and bitter taste,

with an odor characterized as fresh, lemongrass, herbal, sweet, and floral [2].

Chemical and Physical Profile of 2-Heptanol

The table below summarizes the key identifiers and physical properties of 2-Heptanol for laboratory

reference:

Property Value / Description

CAS Number 543-49-7 [2]
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Property Value / Description

Molecular Formula C₇H₁₆O [2]

Molecular Weight 116.20 g/mol [2]

Physical Description Colorless clear liquid [2]

Boiling Point 160 - 162 °C @ 760 mmHg [2]

Odor Type Citrus [2]

Odor Description Fresh lemon grass, herbal, sweet, floral, fruity, green [2]

Flavor Description Fruity, green, earthy, bitter [2]

Solubility in Water 3270 - 3569 mg/L @ 25 °C [2]

logP (o/w) 2.31 (estimated) [2]

Experimental Protocol for Aroma Analysis

The primary methodology for identifying and quantifying 2-heptanol in banana fruit involves a combination

of analytical techniques as described in the key study [1].

Sample Preparation:

For Commercial Banana Essence: The essence is used directly, often without extensive
preparation.

For Fresh Banana Fruit: Fresh fruit is processed into a homogeneous paste. This disruption of
tissue is crucial for releasing previously compartmentalized enzymes and substrates that form

volatile compounds [3].

Extraction of Volatiles: Volatile compounds from both sample types are typically extracted using

methods such as Headspace-Solid Phase Microextraction (HS-SPME) or solvent extraction, which

concentrate the aroma compounds for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):
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Purpose: To separate the complex mixture of volatiles and identify each component based on

their mass spectrum.
Procedure: The extracted volatiles are injected into a GC system. They are vaporized and

carried by an inert gas through a column, where they separate based on their affinity for the
column coating and the carrier gas.

Detection: As compounds elute from the column, they are ionized and fragmented in the mass
spectrometer. The resulting mass spectra are compared against standard reference libraries

(e.g., NIST) for identification. A total of 43 and 26 compounds were quantified in commercial
banana essence and fresh banana fruit paste, respectively, using this method [1].

Gas Chromatography-Olfactometry (GC-O):

Purpose: To determine which of the separated compounds are actually aroma-active and
contribute to the overall scent.

Procedure: The effluent from the GC column is split between the mass spectrometer and a
specialized olfactory port where a human assessor sniffs the air.

Data Collection: The panelist records the perceived intensity and description of each aroma as
it elutes. This technique confirmed that 2-heptanol is one of the compounds "most detected by

GC-O panelists" [1].

Graphviz Workflow Diagram

The following diagram illustrates the experimental workflow for analyzing 2-Heptanol in bananas using

DOT language, which can be rendered into a diagram with Graphviz.
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Experimental workflow for identifying and validating aroma-active compounds.

Key Takeaways

Significant Contributor: 2-Heptanol is a verified aroma-active compound in banana, notable for its

high concentration and detection in sensory analysis [1].
Analytical Gold Standard: The combined use of GC-MS for identification and GC-O for sensory
validation is the definitive method for profiling key aroma compounds like 2-heptanol [1].
Compound Characteristics: Its distinct fruity, green, and earthy flavor notes, along with favorable

physicochemical properties like moderate water solubility, define 2-heptanol's role in banana aroma
[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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